molecular formula C15H20O B12591349 Pentadeca-4,6,8,12,14-pentaenal CAS No. 875303-34-7

Pentadeca-4,6,8,12,14-pentaenal

Cat. No.: B12591349
CAS No.: 875303-34-7
M. Wt: 216.32 g/mol
InChI Key: WHBRZMQUZOWUQL-UHFFFAOYSA-N
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Description

Pentadeca-4,6,8,12,14-pentaenal is a polyunsaturated aldehyde characterized by a 15-carbon chain with conjugated double bonds at positions 4,6,8,12, and 13. This compound plays a critical role in synthetic organic chemistry, particularly in stereoselective cycloaddition reactions. For instance, it serves as a precursor in the total synthesis of nahuoic acid A, a SETD8 enzyme inhibitor, via an intramolecular Diels-Alder (IMDA) reaction. The non-conjugated pentaenal structure allows for controlled stereoselectivity under catalytic (e.g., Me₂AlCl) or thermal conditions, yielding distinct diastereomers critical to natural product synthesis .

Properties

CAS No.

875303-34-7

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

pentadeca-4,6,8,12,14-pentaenal

InChI

InChI=1S/C15H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-12,15H,1,5-6,13-14H2

InChI Key

WHBRZMQUZOWUQL-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCC=CC=CC=CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadeca-4,6,8,12,14-pentaenal can be achieved through several methods. One common approach involves the use of olefin metathesis reactions, which are catalyzed by transition metal complexes such as Grubbs catalysts . The reaction typically involves the metathesis of long-chain alkenes to form the desired conjugated aldehyde. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of olefin metathesis reactions. The process can be optimized by using continuous flow reactors and efficient separation techniques to isolate the desired product. Additionally, the use of renewable feedstocks, such as cardanol derivatives, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pentadeca-4,6,8,12,14-pentaenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The conjugated double bonds can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions.

Major Products Formed

    Oxidation: Pentadeca-4,6,8,12,14-pentanoic acid.

    Reduction: Pentadeca-4,6,8,12,14-pentanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Pentadeca-4,6,8,12,14-pentaenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentadeca-4,6,8,12,14-pentaenal involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .

Comparison with Similar Compounds

All-Trans-Retinal

  • Structural Similarities : Both compounds feature conjugated polyene chains. All-trans-retinal, a vitamin A derivative, has a 20-carbon chain with alternating double bonds and a terminal aldehyde group.
  • Functional Differences :
    • Photoresponse Kinetics : In Halobacterium halobium flagellar motor studies, Pentadeca-4,6,8,12,14-pentaenal-reconstituted cells exhibited delayed photoresponse kinetics compared to all-trans-retinal. This difference arises from slower removal of the S373 intermediate in pentaenal, affecting signal transduction efficiency .
    • Biological Role : Retinal is central to vision and phototransduction, whereas pentaenal is primarily studied in synthetic and biophysical contexts.
Property This compound All-Trans-Retinal
Molecular Formula C₁₅H₂₂O C₂₀H₂₈O
Conjugation Pattern Non-conjugated pentaenal Fully conjugated polyene
Key Applications Stereoselective IMDA reactions Vision, phototransduction
Photoresponse Kinetics Delayed S373 intermediate removal Faster signal transduction

Apo-14'-Zeaxanthinal

  • Structural Overlap: Apo-14'-zeaxanthinal (C₃₀H₄₀O₂) is a diterpenoid with a pentaenal moiety but includes a hydroxylated cyclohexenyl group.
  • Functional Contrast: Solubility and Acidity: Apo-14'-zeaxanthinal is water-insoluble and weakly acidic, limiting its utility in aqueous systems. This compound, while also hydrophobic, is more reactive in organic solvents due to its aldehyde group . Biological Role: Apo-14'-zeaxanthinal is a carotenoid derivative with antioxidant properties, unlike pentaenal’s synthetic focus.

Pentadienoic Acid Isomers

  • Structural Basis: Pentadienoic acids (e.g., 2,4-pentadienoic acid) share a five-carbon chain with two double bonds but terminate in a carboxylic acid group.
  • Reactivity Differences: Electrophilicity: The aldehyde group in pentaenal enhances electrophilicity, making it more reactive in cycloadditions than pentadienoic acids. Applications: Pentadienoic acids are studied in plant biochemistry (e.g., Nigella sativa), whereas pentaenal is leveraged in targeted organic synthesis .

Key Research Findings

  • Stereoselectivity in IMDA Reactions: this compound’s non-conjugated structure enables selective formation of trans-fused diastereomers under Me₂AlCl catalysis (40°C), whereas thermal conditions yield mixtures, including cis-fused analogs critical to nahuoic acid A synthesis .

Data Table: Comparative Analysis

Compound Molecular Formula Functional Groups Conjugation Key Applications Reference
This compound C₁₅H₂₂O Aldehyde, pentaene Non-conjugated Stereoselective synthesis
All-Trans-Retinal C₂₀H₂₈O Aldehyde, tetraene Conjugated Vision, phototransduction
Apo-14'-Zeaxanthinal C₃₀H₄₀O₂ Aldehyde, hydroxyl, cyclohexenyl Partial Antioxidant, carotenoid metabolism
2,4-Pentadienoic Acid C₅H₆O₂ Carboxylic acid, diene Conjugated Plant biochemistry, signaling

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